molecular formula C17H14F2N4O B278804 N-(2,5-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(2,5-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B278804
M. Wt: 328.32 g/mol
InChI Key: MWKZDRQDYDHDID-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, commonly known as DFTC, is a chemical compound that has gained much attention in the field of scientific research due to its potential biological applications. DFTC is a member of the triazole family of compounds, which are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of DFTC is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell division and proliferation. DFTC has been shown to inhibit topoisomerase II, an enzyme required for DNA replication, and to disrupt microtubule formation, which is necessary for cell division.
Biochemical and Physiological Effects:
DFTC has been found to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to determine the long-term effects of DFTC on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of DFTC is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. Additionally, DFTC has shown potent anticancer activity, which could be useful in the development of new cancer therapies.
However, one of the limitations of DFTC is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for DFTC.

Future Directions

There are several potential future directions for the study of DFTC. One area of research could be the development of new antibiotics based on the structure of DFTC. Another area of research could be the investigation of the anticancer mechanisms of DFTC, with the goal of developing more effective cancer therapies. Finally, further studies are needed to determine the long-term effects of DFTC on human health, as well as its potential for drug-drug interactions.

Synthesis Methods

The synthesis of DFTC involves the reaction of 2,5-difluoroaniline with ethyl propiolate in the presence of a base, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

DFTC has been extensively studied for its potential biological applications. It has been shown to possess antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. DFTC has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus.
In addition to its antimicrobial properties, DFTC has been investigated for its anticancer activity. Studies have shown that DFTC can induce cell cycle arrest and apoptosis in cancer cells, including breast, lung, and colon cancer cells. DFTC has also been found to inhibit tumor growth in animal models.

properties

Product Name

N-(2,5-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C17H14F2N4O

Molecular Weight

328.32 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-5-ethyl-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O/c1-2-15-16(21-22-23(15)12-6-4-3-5-7-12)17(24)20-14-10-11(18)8-9-13(14)19/h3-10H,2H2,1H3,(H,20,24)

InChI Key

MWKZDRQDYDHDID-UHFFFAOYSA-N

SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)F)F

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

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